molecular formula C7H4FNO3S B13630212 3-Cyanophenylfluoranesulfonate

3-Cyanophenylfluoranesulfonate

Cat. No.: B13630212
M. Wt: 201.18 g/mol
InChI Key: VGORKFXDKAAZSL-UHFFFAOYSA-N
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Description

3-Cyanophenylfluoranesulfonate is an organic compound that features a cyanophenyl group attached to a fluoranesulfonate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyanophenylfluoranesulfonate typically involves the reaction of 3-cyanophenyl derivatives with fluoranesulfonate reagents under controlled conditions. One common method includes the use of a fluorinating agent in the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions often involve moderate temperatures and specific solvents to ensure high yield and purity.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale chemical reactors where the reactants are combined under optimized conditions. The process may include steps such as purification, crystallization, and drying to obtain the final product with the desired specifications.

Chemical Reactions Analysis

Types of Reactions

3-Cyanophenylfluoranesulfonate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the compound into different derivatives.

    Substitution: The fluoranesulfonate group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

3-Cyanophenylfluoranesulfonate has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-Cyanophenylfluoranesulfonate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include signal transduction, metabolic processes, and cellular responses.

Comparison with Similar Compounds

Similar Compounds

    3-Cyanophenyl isocyanate: Shares the cyanophenyl group but has different reactivity due to the isocyanate moiety.

    3-Chloro-4-fluoroaniline: Similar in structure but contains a chloro and fluoro group instead of the fluoranesulfonate group.

Uniqueness

3-Cyanophenylfluoranesulfonate is unique due to the presence of the fluoranesulfonate group, which imparts distinct chemical properties and reactivity. This makes it valuable for specific applications where other similar compounds may not be suitable.

Properties

Molecular Formula

C7H4FNO3S

Molecular Weight

201.18 g/mol

IUPAC Name

1-cyano-3-fluorosulfonyloxybenzene

InChI

InChI=1S/C7H4FNO3S/c8-13(10,11)12-7-3-1-2-6(4-7)5-9/h1-4H

InChI Key

VGORKFXDKAAZSL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)OS(=O)(=O)F)C#N

Origin of Product

United States

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